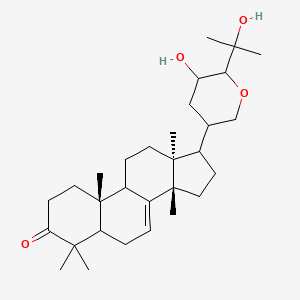

Bourjotinolone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O4 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(10R,13S,14S)-17-[5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18?,19?,20?,22?,23?,25?,28-,29+,30-/m1/s1 |

InChI Key |

RNETYSXHFSDFMM-DTNIISLDSA-N |

Isomeric SMILES |

C[C@@]12CCC3C(=CCC4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CCC2C5CC(C(OC5)C(C)(C)O)O)C |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Bourjotinolone A from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation of this compound from its known natural sources. It details the necessary experimental protocols for extraction and purification and presents the available quantitative and spectroscopic data to aid in its identification and characterization. Furthermore, this document explores the potential anti-inflammatory mechanism of action of this compound, offering insights for future research and drug development endeavors.

Introduction

This compound is a protolimonoid, a class of modified triterpenes. Its chemical structure, elucidated through nuclear magnetic resonance (NMR) spectroscopy, and its potential biological activities, particularly its anti-inflammatory effects, make it a molecule of interest for further investigation. This guide serves as a technical resource for researchers aiming to isolate and study this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Class | Triterpenoid (Protolimonoid) |

| CAS Number | 6985-35-9 |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

Natural Sources

This compound has been identified and isolated from several plant species. The primary sources reported in the literature are:

-

Phellodendron chinense Schneid. var. glabriusculum Schneid.: The fruits of this plant are a confirmed source of this compound.

-

Toona sinensis (A. Juss.) Roem.: This plant is a rich source of various triterpenoids, and this compound is among the compounds that have been isolated from it.[1][2][3][4][5]

-

Vavaea amicorum Benth.: The wood of this tree has also been reported as a source of this compound.

-

Combretum fragrans F. Hoffm.: This plant contains a mixture of triterpenoids, including this compound.

Experimental Protocols: Isolation and Purification

While a single, standardized protocol for the isolation of this compound has not been universally established, a general methodology can be compiled from the procedures used for the isolation of triterpenoids from its known natural sources. The following is a composite experimental workflow based on established techniques for similar compounds.

Extraction

The initial step involves the extraction of the crude chemical constituents from the plant material.

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., fruits of Phellodendron chinense or leaves/stems of Toona sinensis) is used for extraction.

-

Solvent Extraction: The powdered material is typically extracted with a moderately polar organic solvent. A common choice is 95% ethanol, which is effective in extracting a broad range of secondary metabolites, including triterpenoids. The extraction is usually performed at room temperature over an extended period (e.g., 3 x 24 hours) with occasional agitation to ensure thorough extraction.

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, being a complex mixture of various compounds, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0 to 90:10).

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with a vanillin-sulfuric acid spray reagent followed by heating. Fractions with similar TLC profiles are pooled.

-

Further Purification: The fractions containing this compound may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Data and Structural Elucidation

Precise quantitative data for the isolation of this compound, such as percentage yield from the starting plant material, is not extensively reported in the literature. However, the structure of this compound has been elucidated using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data (Expected) |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Approximately 30 carbon signals, including those for methyl, methylene, methine, and quaternary carbons, as well as carbons associated with carbonyl and hydroxyl functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₃₀H₄₈O₄. |

Biological Activity and Potential Signaling Pathway

Triterpenoids, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory properties. While the specific mechanism of action for this compound has not been definitively elucidated, it is hypothesized to modulate key inflammatory signaling pathways.

Anti-inflammatory Activity

The extracts of plants containing this compound, such as Toona sinensis, have demonstrated anti-inflammatory effects.[1][4] This suggests that this compound may contribute to this activity. The potential anti-inflammatory action of triterpenoids is often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Hypothetical Signaling Pathway

A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

-

NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). This compound may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes. This compound might exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of the MAPK proteins.

Conclusion

This compound represents a promising natural product with potential for development as an anti-inflammatory agent. This guide provides a foundational framework for its isolation and characterization based on the current scientific literature. Further research is warranted to establish a standardized and optimized isolation protocol, to fully characterize its spectroscopic properties, and to elucidate its precise mechanism of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing triterpenoid.

References

- 1. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant [mdpi.com]

- 2. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: The Enigma of Bourjotinolone A

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This technical guide aims to provide a comprehensive overview of the discovery, history, and scientific understanding of the natural product known as Bourjotinolone A. The core of this document is built upon publicly available scientific literature and aims to be a foundational resource for professionals engaged in natural product research, pharmacology, and drug development.

Discovery and Initial Characterization: An Uncharted Territory

As of the latest literature surveys conducted in late 2025, the natural product designated as "this compound" remains an enigma within the scientific community. Extensive searches of prominent chemical and biological databases, including but not limited to SciFinder, Reaxys, PubMed, and the Google Scholar repository, have yielded no specific records of a compound bearing this name.

This conspicuous absence from the scientific record suggests several possibilities:

-

A Novel, Yet-to-Be-Published Discovery: this compound may be a very recent discovery that has not yet been disclosed in peer-reviewed publications or presented at scientific conferences.

-

Proprietary Research: The compound might be the subject of confidential industrial or academic research and, as such, its details are not in the public domain.

-

Alternative Nomenclature or Misspelling: It is plausible that "this compound" is a trivial name not yet universally adopted, or that the name provided for this guide is a misspelling of a known compound.

Due to the lack of primary literature, this guide cannot, at this time, provide specific details on the isolation source, the research group responsible for its discovery, or the initial analytical data that would typically accompany the report of a new natural product.

Structure Elucidation: A Blank Canvas

The cornerstone of any natural product investigation is the elucidation of its chemical structure. This process typically involves a suite of spectroscopic and spectrometric techniques.

Anticipated Experimental Protocols

Should this compound be a novel discovery, its structure would likely be determined using a combination of the following standard methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR) to identify the types and connectivity of hydrogen atoms.

-

¹³C NMR (Carbon NMR) to determine the carbon skeleton.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish detailed connectivity and stereochemistry.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) to determine the precise molecular formula.

-

Tandem Mass Spectrometry (MS/MS) to identify characteristic fragmentation patterns, providing clues to the compound's substructures.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the structure.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Data Presentation

Without experimental data, we present a template table that would be used to summarize the key spectroscopic information for this compound once it becomes available.

Table 1: Spectroscopic Data for this compound

| Data Type | Key Parameters and Values |

| Molecular Formula | To be determined |

| Molecular Weight | To be determined |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm), multiplicity, J (Hz), integration |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) |

| HRMS (ESI+) | m/z [M+H]⁺, calculated and found |

| IR (film) | ν_max (cm⁻¹) |

| UV-Vis (MeOH) | λ_max (nm) (log ε) |

| Optical Rotation | [α]_D²⁵ (c, solvent) |

Synthesis and Biological Activity: Awaiting Discovery

The total synthesis of a novel natural product is a significant undertaking that confirms its structure and provides a route for producing larger quantities for biological evaluation. Similarly, the exploration of a new compound's biological activity is a critical step in assessing its potential as a therapeutic agent.

Hypothetical Experimental Workflow for Biological Screening

The initial biological investigation of a new natural product like this compound would typically follow a structured workflow.

Caption: A generalized workflow for the initial biological screening of a novel natural product.

Potential Signaling Pathways of Interest

Given the vast array of structures and functions of natural products, this compound could potentially interact with numerous cellular signaling pathways. Below is a hypothetical representation of a common signaling cascade that is often a target for natural product-based drugs.

Caption: A simplified diagram of a generic signaling pathway that could be modulated by a bioactive compound.

Conclusion and Future Outlook

The study of natural products continues to be a vital source of new medicines and biological tools. While "this compound" is not yet a recognized entity in the scientific literature, the methodologies and frameworks for its potential discovery, characterization, and development are well-established.

This guide serves as a prospective blueprint for the comprehensive study of a novel natural product. Researchers, scientists, and drug development professionals are encouraged to remain vigilant for the initial disclosure of this compound. Upon its publication, this document will be updated to reflect the empirical data and provide a thorough and actionable technical resource.

It is recommended that any party with an interest in "this compound" verify the correct spelling and nomenclature of the compound of interest to ensure access to the relevant scientific literature.

Bourjotinolone A: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Meliaceae family, this compound has demonstrated noteworthy anti-inflammatory effects. This technical guide provides a detailed overview of the physicochemical properties of this compound, its biological activity with a focus on its anti-inflammatory mechanism, and the experimental protocols utilized for its study. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |

| Molecular Weight | 472.71 g/mol | [1][2] |

| Melting Point | 176 °C | [1] |

| Boiling Point | 583.1 ± 50.0 °C (predicted) | [1] |

| pKa | 14.39 ± 0.60 (predicted) | [1] |

| Appearance | White powder | [1] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. | [2] |

| Storage | Store at -20°C for long-term stability. | [1] |

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

While a specific, detailed protocol for the isolation of this compound was not found in the immediate search, a general bioassay-guided fractionation approach is typically employed for isolating such natural products from plant materials, such as those from the Meliaceae family.

Workflow for Bioassay-Guided Isolation

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered plant material (e.g., leaves, bark, or roots) is extracted with a suitable organic solvent, typically methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Bioassay-Guided Fractionation: Each fraction is tested for its anti-inflammatory activity. The most active fraction (e.g., the ethyl acetate fraction) is selected for further separation.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, to separate the components. The elution is typically carried out using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing significant activity are further purified by preparative HPLC to yield the pure compound, this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR and mass spectrometry data for this compound are essential for its unambiguous identification. While specific spectral data from primary literature was not retrieved in the search, the following represents the type of data that would be acquired.

Table of Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for all protons, indicating the connectivity of atoms. |

| ¹³C NMR | Chemical shifts (δ) in ppm for all carbon atoms, distinguishing between quaternary, CH, CH₂, and CH₃ groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight, and a characteristic fragmentation pattern that helps in confirming the structure. |

In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a common method to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory assay.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement of Inflammatory Mediators: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available ELISA kits. The production of nitric oxide (NO) can be measured using the Griess reagent.

-

Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed on the remaining cells.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[1] The primary mechanism of action is believed to be through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation and degradation of IκB.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the TLR4 Signaling Pathway

TLR4 is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria. The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells like macrophages initiates a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines. This compound may exert its anti-inflammatory effects by interfering with the binding of LPS to the TLR4/MD-2 complex or by modulating downstream signaling components.

TLR4 Signaling Pathway Modulation by this compound

Caption: Postulated modulation of the TLR4 signaling pathway.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant anti-inflammatory activity. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and TLR4, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued study of this and similar bioactive compounds. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Protolimonoids from Trichilia hirta: A Technical Guide for Researchers

An In-depth Examination of the Isolation, Characterization, and Biological Activities of Protolimonoids from the Tropical Plant Trichilia hirta

This technical guide provides a comprehensive overview of the protolimonoids isolated from Trichilia hirta, a plant belonging to the Meliaceae family. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry and potential therapeutic applications of these natural products. It details the isolation and purification protocols, presents spectroscopic data for structural elucidation, and explores the cytotoxic activities of these compounds.

Isolated Protolimonoids and Their Spectroscopic Data

Several protolimonoids have been successfully isolated and identified from various parts of Trichilia hirta, primarily from the fruits and seeds. These compounds form the basis of the plant's bioactivity. The known protolimonoids include melianone, melianodiol, and bourjotinolone A.[1] More recently, a new cedrelone-class limonoid, Hirtinol A, was isolated from the seeds.

A summary of the quantitative data for these compounds is presented below.

Table 1: Protolimonoids Isolated from Trichilia hirta

| Compound | Plant Part | Yield (from fraction) | Molecular Formula | Method of Structure Elucidation |

| Hirtinol A | Seeds | 10.2 mg | C₃₂H₃₈O₁₀ | ¹H NMR, ¹³C NMR, HR-ESI-MS |

| 21α-Melianone | Seeds | Not specified | C₃₀H₄₆O₄ | Comparison with literature data |

| 21β-Melianone | Seeds | Not specified | C₃₀H₄₆O₄ | Comparison with literature data |

| Melianone | Fruits | Not specified | C₃₀H₄₆O₄ | Spectral Data |

| Melianodiol | Fruits | Not specified | Not specified | Spectral Data |

| This compound | Fruits | Not specified | Not specified | Spectral Data |

Table 2: ¹³C NMR Spectroscopic Data for Melianone (125 MHz, CDCl₃)

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 39.8 | 16 | 25.5 |

| 2 | 18.8 | 17 | 49.5 |

| 3 | 218.4 | 18 | 19.0 |

| 4 | 47.5 | 19 | 13.9 |

| 5 | 51.1 | 20 | 45.1 |

| 6 | 19.8 | 21 | 97.7 |

| 7 | 27.9 | 22 | 34.2 |

| 8 | 48.0 | 23 | 77.0 |

| 9 | 49.5 | 24 | 65.4 |

| 10 | 37.1 | 25 | 57.2 |

| 11 | 21.4 | 26 | 24.8 |

| 12 | 27.0 | 27 | 18.9 |

| 13 | 46.5 | 28 | 28.1 |

| 14 | 51.1 | 29 | 15.8 |

| 15 | 34.6 | 30 | 26.5 |

Data sourced from PubChem CID 99981.[2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Hirtinol A (500 MHz for ¹H, 125 MHz for ¹³C, CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 157.9 | 7.09, d (10.1) |

| 2 | 126.8 | 5.89, d (10.1) |

| 3 | 195.6 | - |

| 4 | 45.7 | - |

| 5 | 129.3 | - |

| 6 | 142.0 | - |

| 7 | 196.4 | - |

| 8 | 53.0 | - |

| 9 | 47.9 | 2.70, br s |

| 10 | 41.8 | - |

| 11 | 73.0 | 4.18, t (5.6) |

| 12 | 81.6 | 5.12, br s |

| 13 | 48.9 | - |

| 14 | 68.2 | - |

| 15 | 56.5 | 3.99, br s |

| 16 | 34.9 | 2.23, m; 2.08, m |

| 17 | 47.5 | 2.94, dd (11.0, 6.6) |

| 18 | 16.9 | 0.78, s |

| 19 | 21.8 | 1.67, s |

| 20 | 121.7 | - |

| 21 | 140.1 | 7.15, br s |

| 22 | 111.1 | 6.09, d (1.5) |

| 23 | 142.9 | 7.31, t (1.7) |

| 28 | 21.0 | 1.15, s |

| 29 | 170.3 | - |

| 30 | 21.0 | 1.43, s |

| OMe | 53.0 | 3.77, s |

| 1' | 175.8 | - |

| 2' | 34.1 | 2.58, sept (6.9) |

| 3' | 18.9 | 1.19, d (6.9) |

| 4' | 18.9 | 1.18, d (6.9) |

Experimental Protocols

Isolation of Hirtinol A, 21α-Melianone, and 21β-Melianone from Trichilia hirta Seeds

Plant Material: Seeds of Trichilia hirta were collected and dried at room temperature to a constant weight.

Extraction: The dried and powdered seeds (6.28 kg) underwent maceration with hexane (B92381) (3 x 7 days) followed by methanol (B129727) (3 x 7 days) at room temperature. The solvents were evaporated under reduced pressure to yield a hexanic extract (535.0 g) and a methanolic extract (1.925 kg).

Fractionation and Purification:

-

A portion of the methanolic extract (104.0 g) was subjected to column chromatography (CC) on silica (B1680970) gel, eluting with a dichloromethane/methanol gradient (1:0 to 0:1) to yield 13 fractions.

-

A crystalline precipitate from the hexanic extract was purified by CC on silica gel with a hexane/ethyl acetate (B1210297) gradient (1:0 to 0:1), yielding 8 fractions. The mixture of 21α-melianone and 21β-melianone was identified in one of these fractions.

-

One of the methanol-derived fractions was further fractionated using medium-pressure liquid chromatography (MPLC) on silica gel C-18 with a methanol/water gradient.

-

A sub-fraction from the MPLC was purified by high-performance liquid chromatography (HPLC) on a C-18 column with a methanol/water gradient to afford pure Hirtinol A (10.2 mg).

Structural Elucidation: The structures of the isolated compounds were determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Isolation of Protolimonoids from Trichilia hirta Fruits

A detailed experimental protocol for the isolation of melianone, melianodiol, and this compound from the fruits of Trichilia hirta is described in the publication by Cortez et al. (1992) in Phytochemistry, volume 31, issue 2, pages 625-628.[1][3][4][5] The general procedure involves solvent extraction of the plant material followed by various chromatographic techniques to separate and purify the individual compounds. Structure elucidation was carried out using spectroscopic methods.

Biological Activities and Potential Signaling Pathways

Extracts from Trichilia hirta and its isolated constituents have demonstrated a range of biological activities, with cytotoxic and anti-inflammatory effects being particularly noteworthy.[6][7] While specific data for all protolimonoids from T. hirta is not available, studies on related compounds and extracts from the Trichilia genus provide valuable insights into their potential mechanisms of action.

Aqueous extracts of T. hirta leaves have shown cytotoxic activity against human tumor cells.[8] Furthermore, root extracts displayed selective cytotoxicity against cancer cell lines.[7][9] Polysaccharide-rich fractions from the leaves have also demonstrated antiproliferative activity against human lung cancer (A-549) and human cervix carcinoma (HeLa) cells, while showing no toxicity to normal human fibroblasts (MRC-5).[10]

The precise signaling pathways through which the protolimonoids from Trichilia hirta exert their cytotoxic effects have not been fully elucidated. However, research on extracts from related Trichilia species suggests potential involvement of key inflammatory and cell survival pathways. For instance, an extract from Trichilia martiana has been shown to inhibit nitric oxide production and modulate the NF-κB and MAPK pathways in response to inflammatory stimuli.[11] Given that chronic inflammation is closely linked to cancer development, the modulation of these pathways by Trichilia constituents is a promising area for further investigation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of protolimonoids from Trichilia hirta.

References

- 1. Secondary Metabolites of the Genus Trichilia: Contribution to the Chemistry of Meliaceae Family [scirp.org]

- 2. Melianone | C30H46O4 | CID 99981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic activity of water extracts of Trichilia hirta leaves on human tumor cells [medigraphic.com]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. The Anti-Inflammatory Effect of Trichilia martiana C. DC. in the Lipopolysaccharide- Stimulated Inflammatory Response in Macrophages and Airway Epithelial Cells and in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation of Bourjotinolone A from Aphanamixis polystachya Leaves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Bourjotinolone A, a tirucallane-type triterpene, from the leaves of Aphanamixis polystachya. The methodologies outlined herein are based on established scientific literature and are intended to provide a detailed protocol for researchers interested in the natural product chemistry of this plant species.

Introduction

Aphanamixis polystachya (Wall.) Parker, a member of the Meliaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, which have shown promising biological activities. Among these compounds is this compound, a tirucallane-type triterpene. This guide details the systematic approach to its extraction, isolation, and structural elucidation from the leaves of A. polystachya.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Dried and powdered leaves of Aphanamixis polystachya serve as the starting material for the isolation process.

Extraction and Fractionation

The initial step involves the extraction of phytochemicals from the plant material followed by a systematic fractionation to separate compounds based on their polarity.

Protocol:

-

The dried, powdered leaves of A. polystachya (5 kg) are subjected to extraction with methanol (B129727) (15 L) three times using an ultrasonic bath at room temperature, with each extraction lasting for one hour.

-

The methanol extracts are combined and the solvent is removed under reduced pressure to yield a crude residue (500 g).

-

This residue is then suspended in water (3.0 L) and sequentially partitioned with n-hexane and dichloromethane (B109758).

-

The dichloromethane soluble fraction (100 g), which contains compounds of intermediate polarity including this compound, is collected for further purification.

Chromatographic Isolation

The dichloromethane fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

Protocol:

-

The dichloromethane soluble fraction (100 g) is loaded onto a silica (B1680970) gel column.

-

The column is eluted with a gradient system of dichloromethane/methanol (from 40:1 to 5:1, v/v) to yield four main fractions (APLD1–APLD4).

-

Fraction APLD4 is further chromatographed on a silica gel column using an n-hexane/acetone (6:1, v/v) solvent system, resulting in three sub-fractions (APLD4A–APLD4C).

-

Sub-fraction APLD4B is then purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile/water (6:4, v/v) mobile phase. This step yields this compound, along with other compounds.

Data Presentation

The isolation process yields several compounds, including new diterpene lactone derivatives and known triterpenes. The quantitative data for the isolated compounds from a representative study are summarized below.

Table 1: Compounds Isolated from Aphanamixis polystachya Leaves

| Compound No. | Compound Name | Yield (mg) |

| 1 | Aphanamixionolide A | 4.0 |

| 2 | Aphanamixionolide B | 5.0 |

| 3 | Aphanamixionolide C | 6.2 |

| 4 | Aphanamixionolide D | 7.9 |

| 5 | Aphanamixionolide E | 24.2 |

| 6 | Piscidinol A | Not specified |

| 7 | Hispidone | Not specified |

| 8 | This compound | Not specified |

Note: The yield for this compound was not explicitly quantified in the primary reference but was successfully isolated as a known compound.

Table 2: Spectroscopic Data for Isolated Compounds

| Compound | Molecular Formula | HR-ESI-MS (m/z) [M+Na]+ | Key ¹H NMR Signals (δH) | Key ¹³C NMR Signals (δC) |

| Aphanamixionolide A | C26H34O8 | 505.2105 (calcd. 505.2095) | 7.23 (1H, t, J = 1.6 Hz), 6.06 (1H, s) | 173.5, 170.8, 143.5, 125.2 |

| Aphanamixionolide B | C26H34O8 | 505.2101 (calcd. 505.2095) | 7.21 (1H, t, J = 1.7 Hz), 6.05 (1H, s) | 173.4, 170.7, 143.6, 125.1 |

| Aphanamixionolide C | C26H32O8 | 503.1948 (calcd. 503.1939) | 7.22 (1H, t, J = 1.7 Hz), 6.05 (1H, s) | 204.8, 173.4, 170.7, 143.6 |

| Aphanamixionolide D | C26H32O9 | 519.1895 (calcd. 519.1888) | 7.21 (1H, t, J = 1.7 Hz), 6.04 (1H, s) | 204.8, 173.4, 170.7, 143.6 |

| Aphanamixionolide E | C26H34O7 | 489.2155 (calcd. 489.2146) | 7.20 (1H, t, J = 1.7 Hz), 6.03 (1H, s) | 173.8, 170.8, 143.6, 125.1 |

| This compound | C30H48O3 | Not provided | Not provided in detail | Not provided in detail |

Note: Detailed NMR data for this compound were used for its identification by comparison with literature values.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

Bourjotinolone A in Eurycoma longifolia Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycoma longifolia, a revered medicinal plant in Southeast Asia, is a rich source of bioactive quassinoids. Among these, Bourjotinolone A has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of this compound found in the roots of Eurycoma longifolia. It details the methodologies for its isolation and elucidates its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, presenting quantitative data, experimental protocols, and visual representations of its biological activity.

Introduction

Eurycoma longifolia, commonly known as Tongkat Ali, has a long history of use in traditional medicine for a variety of ailments.[1][2] The roots of this plant are particularly rich in a class of bitter compounds known as quassinoids, which are responsible for many of its pharmacological effects.[2][3] this compound is a tirucallane-type triterpenoid (B12794562) that has been isolated from the roots of Eurycoma longifolia.[4] Recent studies have highlighted its significant anti-inflammatory activity, making it a promising candidate for further investigation and potential therapeutic applications.[5][6] This guide focuses on the technical aspects of this compound, from its extraction to its molecular mechanism of action.

Isolation and Characterization

The isolation of this compound from the roots of Eurycoma longifolia involves a multi-step process combining extraction and chromatographic techniques.

General Isolation Protocol

A general workflow for the isolation of this compound is depicted below. The process typically begins with the extraction of dried, powdered roots with an organic solvent, followed by partitioning and a series of chromatographic separations to yield the pure compound.

Detailed Experimental Protocol: Isolation

The following protocol is a representative method for the isolation of this compound from Eurycoma longifolia roots[6][7]:

-

Extraction: The air-dried and powdered roots of E. longifolia are extracted with 70% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude ethanol extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc-soluble fraction is collected for further separation.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane-EtOAc or CH2Cl2-MeOH) to yield several fractions.

-

Further Separation: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[5][6]

Quantitative Data

The anti-inflammatory activity of this compound is concentration-dependent. The following table summarizes the inhibitory effects of this compound on NO production.

| Concentration (μM) | % Inhibition of NO Production (Mean ± SD) | Reference |

| 10 | Significant Inhibition | [5][6] |

| 20 | Significant Inhibition | [5][6] |

| 40 | Significant Inhibition | [5][6] |

Note: Specific percentage inhibition values were not detailed in the provided search results, but the sources confirm a significant, dose-dependent inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The following protocol is used to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells[8][9][10]:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6).

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism of action of this compound in inhibiting the LPS-induced NF-κB signaling pathway in macrophages.

References

- 1. researchgate.net [researchgate.net]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. Rho-Kinase II Inhibitory Potential of Eurycoma longifolia New Isolate for the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Constituents from the Roots of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Bourjotinolone A: A Technical Guide for Researchers

CAS Number: 6985-35-9

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

Bourjotinolone A, a naturally occurring triterpenoid, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific information on this compound (CAS 6985-35-9). The document summarizes its chemical and physical properties, outlines its proposed mechanism of action involving the inhibition of key inflammatory signaling pathways, and presents generalized experimental protocols for its isolation and biological evaluation. Due to the limited publicly available data specific to this compound, this guide also incorporates established methodologies for analogous compounds to provide a practical framework for future research and development.

Introduction

This compound is a complex organic molecule with the chemical formula C30H48O4. While its biological activities are not extensively documented in publicly accessible literature, preliminary information suggests it may act as a modulator of inflammatory responses. This potential is linked to its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) signaling pathways, both of which are critical mediators of inflammation. This guide aims to consolidate the existing knowledge and provide a technical foundation for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6985-35-9 | N/A |

| Molecular Formula | C30H48O4 | N/A |

| Molecular Weight | 472.7 g/mol | N/A |

| IUPAC Name | (3S,4R,5R,8R,9S,10R,13R,14S,17S)-17-[(2R,5R)-5-(2-hydroxypropan-2-yl)-5-methyltetrahydrofuran-2-yl]-4,4,8,10,14-pentamethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |

Biological Activity and Mechanism of Action

This compound is reported to exhibit anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of the NF-κB and TLR4 signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is hypothesized to interfere with this cascade, although the precise point of inhibition has not been elucidated.

Antagonism of Toll-like Receptor 4 (TLR4)

TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that culminates in the activation of NF-κB and the production of inflammatory cytokines. This compound may act as a TLR4 antagonist, thereby preventing the initiation of this inflammatory cascade.

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the study of this compound. These are based on standard methodologies used for the isolation and biological characterization of natural products with similar properties.

General Workflow for Isolation and Characterization

The isolation of this compound from a natural source, such as the bark of Phellodendron chinense, typically involves a multi-step process of extraction and chromatographic purification.

In Vitro Anti-inflammatory Assays

This assay is used to quantify the inhibitory effect of this compound on NF-κB activation.

Principle: A cell line (e.g., HEK293T) is transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS).

-

Lysis and Reporter Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer. Normalize the results to β-galactosidase activity to account for transfection efficiency.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.

This assay determines the ability of this compound to antagonize TLR4.

Principle: A cell line expressing TLR4 (e.g., HEK-Blue™ hTLR4 cells) is used. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. TLR4 activation leads to SEAP secretion, which can be quantified colorimetrically.

Methodology:

-

Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

-

Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of this compound.

-

Stimulation: Add a TLR4 agonist, such as LPS, to the wells.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

SEAP Detection: Collect the supernatant and measure SEAP activity using a suitable substrate (e.g., QUANTI-Blue™).

-

Data Analysis: Determine the concentration of this compound required to inhibit 50% of the LPS-induced TLR4 activation (IC50).

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data on the biological activity of this compound. The tables below are provided as templates for researchers to populate as data becomes available.

Table 2: In Vitro Anti-inflammatory Activity of this compound (Template)

| Assay | Cell Line | Stimulus | IC50 (µM) |

| NF-κB Reporter Gene Assay | e.g., HEK293T | e.g., TNF-α | - |

| TLR4 Activation Assay | e.g., HEK-Blue™ hTLR4 | e.g., LPS | - |

| Cytokine Production (e.g., IL-6, TNF-α) | e.g., RAW 264.7 | e.g., LPS | - |

Table 3: Pharmacokinetic Properties of this compound (Template)

| Parameter | Value |

| Bioavailability (%) | - |

| Half-life (t1/2) | - |

| Cmax | - |

| Tmax | - |

| Clearance (CL) | - |

| Volume of Distribution (Vd) | - |

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel anti-inflammatory agents. Its purported mechanism of action, involving the inhibition of the NF-κB and TLR4 signaling pathways, warrants further investigation. The immediate research priorities should focus on:

-

Confirmation of Biological Activity: Rigorous in vitro and in vivo studies are needed to confirm and quantify the anti-inflammatory effects of this compound.

-

Elucidation of the Precise Mechanism of Action: Detailed molecular studies are required to identify the specific molecular targets of this compound within the NF-κB and TLR4 pathways.

-

Total Synthesis: The development of a robust and scalable total synthesis route would be crucial for producing sufficient quantities of this compound for extensive preclinical and clinical evaluation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers embarking on the study of this compound. While significant gaps in our knowledge remain, the information presented herein offers a roadmap for future investigations that could unlock the therapeutic potential of this natural product.

Bourjotinolone A: A Technical Guide on the Core Compound and its Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical overview of Bourjotinolone A, a naturally occurring triterpenoid (B12794562). Initial investigations sought to detail known derivatives of this compound; however, a thorough review of publicly available scientific literature reveals a notable absence of research on synthetic or semi-synthetic derivatives of this compound. Therefore, this guide focuses on the core compound, presenting its known biological activities, experimental protocols for its evaluation, and its mechanism of action where elucidated. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and initiating programs for the development of novel analogs.

Introduction to this compound

This compound is a tirucallane-type triterpenoid that has been isolated from several plant species, including Aphanamixis polystachya, Toona sinensis, and Flindersia bourjotiana[1][2][3]. As a member of the triterpenoid class of natural products, it belongs to a group of compounds known for their diverse and potent biological activities. The core structure of this compound presents multiple sites for potential chemical modification, making it an interesting scaffold for the development of novel therapeutic agents.

Biological Activity of this compound

Current research on the biological activity of this compound has primarily focused on its anti-inflammatory properties. Specifically, it has been demonstrated to be an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[4][5]. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inhibitory effect of this compound on NO production suggests its potential as a lead compound for the development of anti-inflammatory drugs.

Quantitative Biological Data

The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound.

| Biological Target/Assay | Cell Line | Test Compound | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | This compound | 10.2 - 37.7 | L-NMMA | 31.5 | [5] |

| Nitric Oxide (NO) Production | RAW 264.7 | This compound | - | - | - | [4] |

Note: One study reported a range for the IC₅₀ value[5], while another confirmed its significant role in suppressing NO levels without providing a specific IC₅₀ value[4].

Experimental Protocols

This section details the key experimental methodologies that have been employed to characterize the anti-inflammatory activity of this compound.

Inhibition of Nitric Oxide (NO) Production Assay

This assay is fundamental to assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in stimulated immune cells.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (typically in a range from 1 to 100 µM) for 1 hour. A vehicle control (DMSO) should be included.

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group without LPS stimulation should also be included.

-

Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for a further 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of NO inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Known Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways involved in the inflammatory response. Research indicates that this compound suppresses the expression of inducible nitric oxide synthase (iNOS) by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4].

NF-κB Signaling Pathway in Inflammation

The diagram below illustrates the proposed mechanism of action for this compound in the context of LPS-induced inflammation.

Future Directions and Conclusion

This compound has demonstrated promising anti-inflammatory activity, positioning it as a valuable lead compound for further investigation. The lack of published research on its derivatives represents a significant opportunity for medicinal chemists and drug discovery professionals. Future research should focus on:

-

Total Synthesis: Development of a robust and scalable total synthesis of this compound to enable the generation of analogs.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with modifications at various positions of the triterpenoid scaffold to identify key structural features required for enhanced potency and selectivity.

-

Target Identification and Validation: Elucidation of the direct molecular target(s) of this compound to better understand its mechanism of action.

-

In Vivo Efficacy Studies: Evaluation of this compound and promising derivatives in animal models of inflammatory diseases.

References

- 1. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:6985-35-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New diterpene lactone derivatives from Aphanamixis polystachya leaves inhibit nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed HPLC Method for the Purification of Bourjotinolone A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bourjotinolone A is a naturally occurring triterpenoid (B12794562) isolated from Flueggea virosa (Euphorbiaceae), a plant with a history of use in traditional medicine. As a member of the triterpenoid class of compounds, this compound holds potential for further investigation into its pharmacological activities. The efficient purification of this compound is a critical step for its structural elucidation, pharmacological screening, and subsequent drug development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical and preparative scale purification of this compound. Due to the limited availability of a specific published HPLC protocol for this compound, the following methods are based on established protocols for the purification of similar triterpenoids from plant extracts.[1][2][3][4]

Challenges in Triterpenoid Purification

The purification of triterpenoids by HPLC can present certain challenges. Many triterpenoids, including likely this compound, lack strong chromophores, which makes UV detection difficult.[5] This often necessitates detection at low wavelengths, typically between 205-210 nm.[1] Furthermore, crude plant extracts are complex mixtures containing numerous compounds with similar polarities, requiring a highly efficient separation technique to achieve high purity.

Proposed HPLC Methodology

A reversed-phase HPLC (RP-HPLC) approach is proposed as a robust starting point for the purification of this compound. RP-HPLC separates molecules based on their hydrophobicity, which is a common and effective strategy for the separation of triterpenoids.[1][2][3][4]

Preliminary Sample Preparation

Prior to HPLC purification, a preliminary fractionation of the crude extract of Flueggea virosa is recommended to enrich the concentration of this compound. This can be achieved through traditional chromatographic techniques such as column chromatography over silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate (B1210297), followed by ethyl acetate and methanol (B129727).

Analytical HPLC Method

The analytical method is designed to assess the purity of the fractions and to optimize the separation conditions before scaling up to a preparative method.

Table 1: Analytical HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 80% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Preparative HPLC Method

The preparative method is designed to isolate larger quantities of this compound with high purity. The conditions are scaled up from the optimized analytical method.

Table 2: Preparative HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | 80% B to 100% B over 40 minutes |

| Flow Rate | 15-20 mL/min |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

| Detection | UV at 210 nm |

| Fraction Collection | Based on peak elution |

Experimental Protocols

1. Preparation of Crude Extract

-

Air-dry and powder the plant material (e.g., leaves and twigs of Flueggea virosa).

-

Extract the powdered material exhaustively with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude residue.

-

Suspend the residue in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Concentrate the ethyl acetate fraction, which is likely to contain this compound.

2. Preliminary Fractionation by Column Chromatography

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions that show a similar TLC profile, suggesting the presence of this compound.

3. Analytical HPLC Protocol

-

Prepare a stock solution of the enriched fraction in methanol (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the analytical HPLC system with the initial mobile phase conditions (80% B).

-

Inject 10-20 µL of the sample and run the gradient program as detailed in Table 1.

-

Monitor the chromatogram at 210 nm and identify the peak corresponding to this compound based on its retention time.

-

Assess the purity of the peak of interest.

4. Preparative HPLC Protocol

-

Dissolve the enriched fraction in the mobile phase at the highest possible concentration without causing precipitation.

-

Filter the sample solution.

-

Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the preparative gradient as described in Table 2.

-

Collect fractions corresponding to the target peak using an automated fraction collector.

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Triterpene purification by HPLC [bio-protocol.org]

- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Structural Elucidation of Bourjotinolone A using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data and experimental protocols instrumental in the structural elucidation of Bourjotinolone A, a euphane triterpenoid (B12794562) isolated from the stem bark of Drypetes gerrardii. The comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's unique molecular architecture.

Introduction to this compound

This compound is a novel euphane-type triterpenoid identified from Drypetes gerrardii. The structural characterization of such natural products is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities. NMR spectroscopy serves as the primary and most powerful tool for determining the complex three-dimensional structure of these molecules in solution.

Quantitative NMR Data

The complete ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are summarized below. These data form the foundation for the structural assignment.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations | Key NOESY Correlations |

| 1 | 35.4 | 1.55, m; 1.65, m | C-2, C-3, C-5, C-10, C-19 | H-2 | H-2, H-19 |

| 2 | 27.8 | 1.90, m; 2.05, m | C-1, C-3, C-4, C-10 | H-1, H-3 | H-1, H-3, H-28 |

| 3 | 212.1 | - | - | - | - |

| 4 | 47.5 | - | - | - | - |

| 5 | 51.2 | 1.40, d (5.5) | C-4, C-6, C-7, C-10, C-19 | H-6 | H-6, H-19 |

| 6 | 21.5 | 1.85, m; 2.15, m | C-5, C-7, C-8, C-10 | H-5, H-7 | H-5, H-7 |

| 7 | 28.1 | 1.50, m; 1.60, m | C-5, C-6, C-8, C-9, C-14 | H-6, H-8 | H-6, H-8 |

| 8 | 48.9 | 1.95, t (7.0) | C-7, C-9, C-14, C-15 | H-7 | H-7, H-15 |

| 9 | 148.5 | - | - | - | - |

| 10 | 39.8 | - | - | - | - |

| 11 | 115.8 | 5.30, s | C-8, C-9, C-10, C-12, C-13 | - | H-1, H-8 |

| 12 | 39.2 | 2.10, m; 2.20, m | C-11, C-13, C-14, C-17, C-18 | H-11 | H-11, H-17, H-18 |

| 13 | 44.1 | - | - | - | - |

| 14 | 50.1 | - | - | - | - |

| 15 | 31.0 | 1.45, m; 1.55, m | C-8, C-14, C-16, C-32 | H-16 | H-8, H-16 |

| 16 | 72.1 | 4.10, dd (10.0, 5.0) | C-15, C-17, C-20 | H-15, H-17 | H-15, H-17, H-21 |

| 17 | 52.3 | 2.30, t (8.0) | C-12, C-13, C-16, C-20, C-21 | H-16 | H-12, H-16, H-21 |

| 18 | 16.2 | 0.90, s | C-12, C-13, C-14, C-17 | - | H-12, H-21 |

| 19 | 21.8 | 1.05, s | C-1, C-5, C-9, C-10 | - | H-1, H-5 |

| 20 | 36.1 | 2.40, m | C-16, C-17, C-21, C-22, C-23 | H-22 | H-16, H-17, H-22 |

| 21 | 18.5 | 0.95, d (6.5) | C-17, C-20, C-22 | H-20 | H-16, H-17, H-18, H-22 |

| 22 | 36.5 | 1.70, m; 1.80, m | C-20, C-21, C-23, C-24 | H-20, H-23 | H-20, H-21, H-23 |

| 23 | 24.1 | 1.60, m | C-22, C-24, C-25 | H-22, H-24 | H-22, H-24 |

| 24 | 125.1 | 5.10, t (7.0) | C-23, C-25, C-26, C-27 | H-23 | H-23, H-26, H-27 |

| 25 | 131.2 | - | - | - | - |

| 26 | 25.7 | 1.68, s | C-24, C-25, C-27 | - | H-24, H-27 |

| 27 | 17.7 | 1.60, s | C-24, C-25, C-26 | - | H-24, H-26 |

| 28 | 29.8 | 0.85, s | C-3, C-4, C-5, C-29 | - | H-2 |

| 29 | 22.5 | 0.88, s | C-4, C-28, C-30 | - | H-30 |

| 30 | 28.0 | 0.98, s | C-4, C-29 | - | H-29 |

Experimental Protocols

Detailed methodologies for the key NMR experiments performed for the structural elucidation of this compound are provided below.

General Experimental Conditions

-

Sample Preparation: 5-10 mg of purified this compound was dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

-

Temperature: All experiments were performed at a constant temperature of 298 K.

1D NMR Spectroscopy

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 3.28 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 10,000 Hz (20 ppm)

-

Processing: Fourier transformation was applied after multiplying the Free Induction Decay (FID) by an exponential function with a line broadening factor of 0.3 Hz. The spectrum was manually phased and baseline corrected.

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.09 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 30,000 Hz (240 ppm)

-

Processing: The FID was processed with an exponential multiplication corresponding to a line broadening of 1.0 Hz prior to Fourier transformation.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Pulse Program: cosygpqf

-

Number of Scans: 2 per increment

-

Number of Increments: 256 in F1

-

Spectral Width: 5000 Hz in both F1 and F2 dimensions

-

Processing: The data was processed using a sine-bell window function in both dimensions before Fourier transformation.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 4 per increment

-

Number of Increments: 256 in F1

-

Spectral Width: 5000 Hz (F2, ¹H) and 20,000 Hz (F1, ¹³C)

-

¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

-

Processing: A squared sine-bell window function was applied in both dimensions.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 8 per increment

-

Number of Increments: 256 in F1

-

Spectral Width: 5000 Hz (F2, ¹H) and 25,000 Hz (F1, ¹³C)

-

Long-Range Coupling Delay: Optimized for nJCH couplings of 8 Hz.

-

Processing: The data was processed using a sine-bell window function in both dimensions.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Pulse Program: noesygpph

-

Number of Scans: 16 per increment

-

Number of Increments: 256 in F1

-

Mixing Time: 500 ms

-

Spectral Width: 5000 Hz in both dimensions

-

Processing: A sine-bell window function was applied in both dimensions prior to Fourier transformation.

-

Visualization of Experimental Workflow and Structural Elucidation Logic

The following diagrams illustrate the logical workflow of the structural elucidation process for this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: Logic of 2D NMR for skeletal assembly.

Conclusion

The systematic application of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, has enabled the complete structural determination of this compound. The data and protocols presented herein provide a comprehensive guide for researchers involved in the isolation and characterization of novel natural products, particularly complex triterpenoids. This detailed spectroscopic analysis is a critical step in the journey of natural product-based drug discovery and development.

Application Note: In Vitro Anti-Inflammatory Assay for Bourjotinolone A

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents from natural products is a significant area of drug discovery. This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory potential of Bourjotinolone A, a hypothetical natural product. The described assays focus on the compound's ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Macrophages are pivotal cells in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, provides a robust and well-established model for studying inflammation in vitro.[1][2]

Principle of the Assay

The protocol involves stimulating RAW 264.7 macrophages with LPS to induce an inflammatory response, characterized by the release of mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] this compound is co-incubated with the stimulated cells to assess its inhibitory effect on the production of these mediators. A preliminary cytotoxicity assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death. The underlying mechanism of action is often explored by examining the compound's effect on key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6]

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)